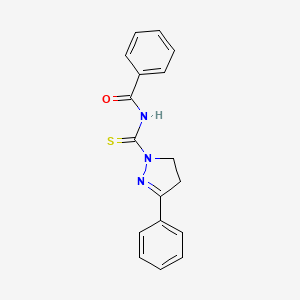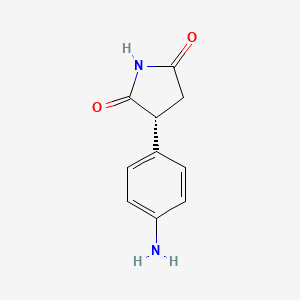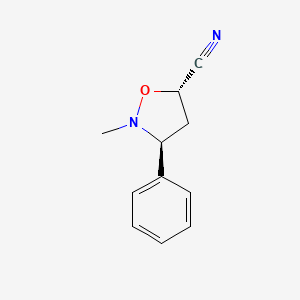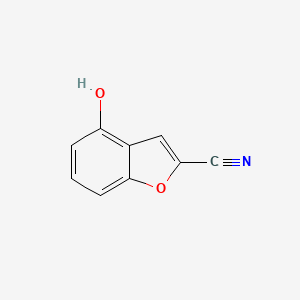![molecular formula C14H15NO2 B12879056 1-[3-(2,4,6-Trimethylphenyl)-1,2-oxazol-5-yl]ethan-1-one CAS No. 77987-98-5](/img/structure/B12879056.png)
1-[3-(2,4,6-Trimethylphenyl)-1,2-oxazol-5-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2,4,6-Trimethylphenyl)-1,2-oxazol-5-yl]ethan-1-one is an organic compound characterized by its unique structure, which includes a 1,2-oxazole ring attached to a 2,4,6-trimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2,4,6-Trimethylphenyl)-1,2-oxazol-5-yl]ethan-1-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4,6-trimethylbenzoyl chloride with hydroxylamine to form the corresponding oxime, which is then cyclized to the oxazole ring under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
化学反応の分析
Types of Reactions
1-[3-(2,4,6-Trimethylphenyl)-1,2-oxazol-5-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the oxazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acids, while reduction can produce 1,2-oxazolidines.
科学的研究の応用
1-[3-(2,4,6-Trimethylphenyl)-1,2-oxazol-5-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and polymers.
作用機序
The mechanism of action of 1-[3-(2,4,6-Trimethylphenyl)-1,2-oxazol-5-yl]ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-[3-(2,4,5-Trimethylphenyl)-1,2-oxazol-5-yl]ethan-1-one: Similar structure but with a different methyl group arrangement.
1-[3-(2,4,6-Trimethylphenyl)-1,2-thiazol-5-yl]ethan-1-one: Contains a thiazole ring instead of an oxazole ring.
1-[3-(2,4,6-Trimethylphenyl)-1,2-imidazol-5-yl]ethan-1-one: Features an imidazole ring.
Uniqueness
1-[3-(2,4,6-Trimethylphenyl)-1,2-oxazol-5-yl]ethan-1-one is unique due to its specific substitution pattern on the phenyl ring and the presence of the oxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
| 77987-98-5 | |
分子式 |
C14H15NO2 |
分子量 |
229.27 g/mol |
IUPAC名 |
1-[3-(2,4,6-trimethylphenyl)-1,2-oxazol-5-yl]ethanone |
InChI |
InChI=1S/C14H15NO2/c1-8-5-9(2)14(10(3)6-8)12-7-13(11(4)16)17-15-12/h5-7H,1-4H3 |
InChIキー |
WMUUSUUWJKONBT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)C2=NOC(=C2)C(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine](/img/structure/B12878977.png)




![1-(2-(Methylthio)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12879023.png)
![1-[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanone](/img/structure/B12879027.png)


![N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide](/img/structure/B12879049.png)
